molecular formula C10H12ClN B2761948 6-Chloro-3,3-dimethylindoline CAS No. 1368462-49-0

6-Chloro-3,3-dimethylindoline

Cat. No. B2761948
CAS RN: 1368462-49-0
M. Wt: 181.66
InChI Key: PGGRMKBMBZUJIS-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is also known by the synonym 1H-Indole, 6-chloro-2,3-dihydro-3,3-dimethyl .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The exact structure would need to be determined through methods such as X-ray diffraction or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 255.4±39.0 °C and a predicted density of 1.101±0.06 g/cm3 .

Scientific Research Applications

Molecular Inclusion and Packing Properties

6-Chloro-3,3-dimethylindoline has been studied for its role in molecular inclusion and packing properties. Chloro-substituted compounds like this show versatility in including guest molecules with different functionalities and exhibit different types of aromatic interfacial packing, which are crucial in crystal engineering (Ashmore et al., 2007).

Photophysical and Spectroscopic Studies

This compound forms part of a series of Re(I) tricarbonyl complexes, indicating its significance in photophysical and spectroscopic studies. The structural variations it introduces are important for understanding the absorption peaks and emission properties of these complexes (Villegas et al., 2005).

Crystallographic Analysis

This compound has been the subject of crystallographic analysis, particularly in the study of isomeric compounds and their diastereomeric atropisomers. This is significant for understanding the molecular structures and properties of such isomers (Eto et al., 1992).

Thermally Induced Cyclization in Organic Chemistry

The compound has been used in the study of thermally induced cyclization of aminoallenes and semicyclic 2-dienamines. This research is pivotal in the development of new organic compounds and understanding their reaction mechanisms (Reinhard et al., 1997).

Metastable Forms in Crystallography

Research on 6-chloroquinolin-2(1H)-one, a related compound, has revealed insights into metastable crystalline forms. This is important for understanding the structural transformations and interactions in crystalline materials (Luo & Sun, 2014).

Spin-Crossover Complexes

The compound is also involved in the study of spin-crossover complexes. This research has implications for understanding magnetic susceptibility and spectroscopic behaviors in solid states and thin films (Naggert et al., 2015).

Electrogenerated Chemiluminescence

Studies on electrogenerated chemiluminescence involving heptamethine cyanine dyes related to this compound have been conducted. This is crucial for understanding the redox reactions and emission properties in such systems (Lee et al., 1997).

Antimycobacterial and Photosynthesis-Inhibiting Activity

Research has been conducted on compounds including 6-chloro substituted compounds for their antimycobacterial and photosynthesis-inhibiting activities. This is important for developing potential medical and agricultural applications (Kubicová et al., 2003).

Clathrate Formation in Chemistry

This compound derivatives have been studied for their role in clathrate formation, highlighting the importance of edge-to-face interactions between aromatic rings. This research contributes to the understanding of molecular interactions and complex formation (Eto et al., 2011).

properties

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGRMKBMBZUJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368462-49-0
Record name 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step 1 of the synthesis of 2-chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone (Preparation 1) was repeated, using 3-chlorophenylhydrazine (1.0 g, 5.6 mmol) and the two isomers separated by chromatography on silica gel (gradient elution, 0-60% EtOAc/petrol then 0-100% Et2O/petrol), to give 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole (38 mg, 4%) as a yellow oil, 1H NMR (CDCl3): 6.93 (1H, d), 6.71 (1H, dd), 6.61 (1H, d), 3.34 (2H, s), 1.31 (6H, s) and 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole (146 mg, 14%), as a yellow oil, 1H NMR (Me-d3-OD): 6.93 (1H, t), 6.58 (1H, d), 6.53 (1H, d), 3.27 (2H, s), 1.43 (6H, s).
Name
2-chloro-1-(6-chloro-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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